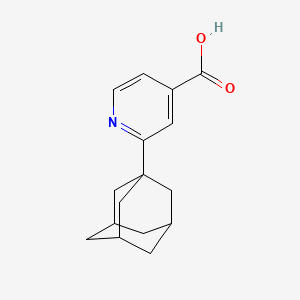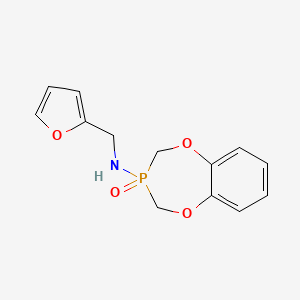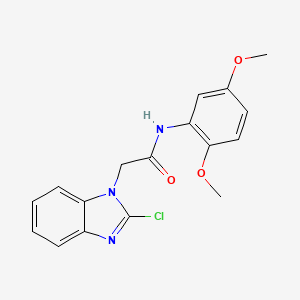
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-5-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-5-nitrobenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzothiadiazole ring, which is known for its electron-accepting properties, making it a valuable component in the design of optoelectronic materials and other advanced applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-5-nitrobenzamide typically involves the reaction of 2-aminothiophenol with 4-chloro-3-nitrobenzoic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the benzothiadiazole moiety. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiadiazole derivatives, which can exhibit different electronic and photophysical properties depending on the substituents introduced.
科学研究应用
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as bioactive agents, including anticancer and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: The compound’s unique optical properties make it valuable in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The exact mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-5-nitrobenzamide is not fully understood. it is believed that the compound exerts its effects by interacting with specific molecular targets and pathways. For instance, its anticancer properties are thought to arise from the inhibition of enzymes involved in cell proliferation and the induction of apoptosis in cancer cells. Additionally, its antibacterial activity may be due to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
相似化合物的比较
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-5-nitrobenzamide can be compared with other benzothiadiazole derivatives, such as:
N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: Known for its coordination with metal ions and unique photophysical properties.
4,7-dibromobenzo[d][1,2,3]thiadiazole: Used as a precursor in the synthesis of various photovoltaic materials.
4-amino-2,1,3-benzothiadiazole: A key intermediate in the synthesis of more complex benzothiadiazole derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and photophysical properties, making it suitable for specialized applications in optoelectronics and medicinal chemistry.
属性
分子式 |
C13H7ClN4O3S |
|---|---|
分子量 |
334.74 g/mol |
IUPAC 名称 |
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-5-nitrobenzamide |
InChI |
InChI=1S/C13H7ClN4O3S/c14-9-5-4-7(18(20)21)6-8(9)13(19)15-10-2-1-3-11-12(10)17-22-16-11/h1-6H,(H,15,19) |
InChI 键 |
ZBZPEYQRGPCKDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11488595.png)
![2-(4-benzylpiperidin-1-yl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B11488602.png)
![3'-[4-(Benzyloxy)phenyl]-1-propanoyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11488604.png)

![3-Pyridinecarboxylic acid, 1,4,5,6-tetrahydro-4-[[(4-methoxyphenyl)amino]carbonyl]-2-methyl-6-oxo-, methyl ester](/img/structure/B11488618.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[(2-phenylethyl)carbamoyl]amino}propan-2-yl)-3-phenylpropanamide](/img/structure/B11488622.png)
![N'-{[(3-nitrophenyl)carbonyl]oxy}-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B11488627.png)

![1-({5-[(3,4-dichlorobenzyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11488647.png)

![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]methanone](/img/structure/B11488662.png)

![Propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11488683.png)
![N-[3,4-bis(benzyloxy)benzyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B11488693.png)
